5-Chlorthiazol

Übersicht

Beschreibung

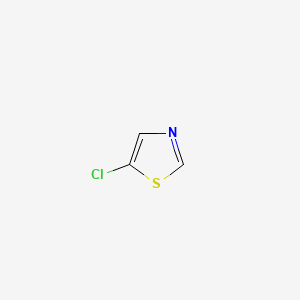

5-Chlorothiazole is a heterocyclic compound with the molecular formula C3H2ClNS. It is a derivative of thiazole, where a chlorine atom is substituted at the 5th position of the thiazole ring. Thiazoles are known for their biological activity and are used in various pharmaceutical and agrochemical applications.

Wissenschaftliche Forschungsanwendungen

5-Chlorothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including antimicrobial and antifungal agents.

Medicine: 5-Chlorothiazole derivatives are investigated for their potential use in pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

Target of Action

5-Chlorothiazole primarily targets the GABA_A receptor in the central nervous system. This receptor plays a crucial role in mediating the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). By modulating this receptor, 5-Chlorothiazole can influence various neurological processes, including sedation, anxiolysis, and anticonvulsant activity .

Mode of Action

5-Chlorothiazole acts as a positive allosteric modulator at the GABA_A receptor. This means that 5-Chlorothiazole enhances the receptor’s response to GABA without directly activating the receptor itself. When GABA binds to the GABA_A receptor, 5-Chlorothiazole increases the receptor’s affinity for GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus exerting a calming effect on the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by 5-Chlorothiazole is the GABAergic pathway. By modulating the GABA_A receptor, 5-Chlorothiazole enhances the inhibitory effects of GABA, leading to reduced neuronal excitability. This can result in various downstream effects, including decreased anxiety, sedation, and anticonvulsant activity. Additionally, 5-Chlorothiazole may influence other pathways indirectly by altering the overall excitability of the nervous system .

Pharmacokinetics

The pharmacokinetics of 5-Chlorothiazole involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, 5-Chlorothiazole is rapidly absorbed into the bloodstream. It is then distributed throughout the body, including the central nervous system, where it exerts its effects. 5-Chlorothiazole is metabolized primarily in the liver and excreted via the kidneys. The compound’s bioavailability and half-life can be influenced by factors such as liver function and renal clearance .

Result of Action

The molecular and cellular effects of 5-Chlorothiazole’s action include enhanced inhibitory neurotransmission in the brain. By increasing the activity of the GABA_A receptor, 5-Chlorothiazole reduces neuronal excitability, leading to its sedative, anxiolytic, and anticonvulsant effects. These actions make 5-Chlorothiazole useful in the treatment of conditions such as anxiety disorders, insomnia, and epilepsy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chlorothiazole. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and bioavailability. For instance, acidic environments may enhance the absorption of 5-Chlorothiazole, while high temperatures could potentially degrade the compound. Additionally, interactions with other medications or dietary components can alter the pharmacokinetics and pharmacodynamics of 5-Chlorothiazole, impacting its overall efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Chlorothiazole can be synthesized through several methods. One common method involves the reaction of thioamides with α-haloketones. For instance, the reaction of thioacetamide with chloroacetone under acidic conditions yields 5-chlorothiazole. Another method involves the cyclization of α-chloro-β-mercaptoacetophenone with ammonia or amines.

Industrial Production Methods: In industrial settings, 5-chlorothiazole is often produced by the chlorination of thiazole. This process involves the direct introduction of chlorine into the thiazole ring, typically using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method is favored for its simplicity and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chlorothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: 5-Chlorothiazole can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, using bases such as sodium hydride or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

Oxidation Reactions: Products include 5-chlorothiazole sulfoxide and 5-chlorothiazole sulfone.

Reduction Reactions: Products include dihydro-5-chlorothiazole.

Vergleich Mit ähnlichen Verbindungen

2-Chlorothiazole: Similar in structure but with the chlorine atom at the 2nd position. It has different reactivity and biological activity.

5-Bromothiazole: Similar in structure but with a bromine atom instead of chlorine. It has different physical and chemical properties.

5-Methylthiazole: Similar in structure but with a methyl group instead of chlorine. It has different reactivity and biological activity.

Uniqueness of 5-Chlorothiazole: 5-Chlorothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 5th position makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Biologische Aktivität

5-Chlorothiazole is a compound belonging to the thiazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of 5-Chlorothiazole, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

5-Chlorothiazole possesses a thiazole ring with a chlorine substituent, which significantly influences its biological activity. The compound can be represented structurally as follows:

This structure allows for various chemical transformations that are crucial in drug development.

Target of Action

5-Chlorothiazole derivatives, particularly 5-Chlorothiazole-2-carboxamide, have been identified as promising structures in medicinal chemistry due to their ability to interact with multiple biological targets. These compounds often act through enzyme inhibition or receptor binding, affecting various biochemical pathways.

Mode of Action

The presence of different substituents on the thiazole ring alters the compound's activity. For instance, modifications can lead to enhanced anticancer properties by interfering with cellular processes such as proliferation and apoptosis.

Cellular Effects

Research indicates that 5-Chlorothiazole exhibits potent anticancer activity against several cancer cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cells. The compound has been shown to inhibit cell viability significantly, suggesting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 5-Chlorothiazole interacts with biomolecules through binding interactions that may lead to enzyme inhibition and altered gene expression. This interaction is crucial for its biological effects, particularly in cancer treatment.

Anticancer Activity

A study evaluated the cytotoxic effects of various thiazole derivatives, including 5-Chlorothiazole, against human cancer cell lines. The results demonstrated significant cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil. The majority of tested compounds exhibited promising antitumor activity .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 5-Chlorothiazole-2-carboxamide | A-549 | 12.3 | Significant inhibition observed |

| 5-Chlorothiazole-2-carboxamide | Bel7402 | 10.5 | Comparable to standard drugs |

| 5-Chlorothiazole-2-carboxamide | HCT-8 | 15.0 | Effective against proliferation |

Antioxidant Properties

In vitro studies have shown that aminothiazole derivatives exhibit antioxidative properties by inhibiting lipid peroxidation. These findings suggest potential applications in neuroprotection against oxidative stress-related injuries .

Applications in Medicinal Chemistry

5-Chlorothiazole serves as a building block for synthesizing pharmaceutical compounds with diverse biological activities, including:

- Anticancer agents : Its derivatives are being explored for their potential in treating various cancers.

- Antimicrobial agents : The compound shows promise in developing new antibiotics due to its ability to inhibit bacterial growth.

- Anti-inflammatory agents : Research is ongoing to evaluate its efficacy in reducing inflammation.

Eigenschaften

IUPAC Name |

5-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-5-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGBTGGBNZEUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569693 | |

| Record name | 5-Chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-73-9 | |

| Record name | 5-Chlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Chlorothiazole serves as a versatile starting material for creating diverse heterocyclic compounds, particularly those containing the thiazole ring. Its reactivity stems from the presence of chlorine, which can be readily substituted, and the inherent properties of the thiazole ring itself. For example, researchers have utilized 5-chlorothiazole derivatives in the development of novel oxazolo[4,5-c]quinoline-4(5H)-ones and thiazolo[4,5-c]quinoline-4(5H)-ones, showcasing its potential in medicinal chemistry. []

A: Research indicates that Schiff bases derived from 5-chlorothiazole, particularly N-bis-(salicylidene)-2-4-diamino-5-chlorothiazole and N-bis-(5methylsalicylidene)-2-4 diamino-5-chloro-thiazole, can act as ligands in the formation of metal complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). [] These Schiff bases coordinate to the metal ions through the oxygen atom of the phenolic OH group and the nitrogen atom of the azomethine group. [] The resulting complexes exhibit diverse structural characteristics, ranging from monomeric to dimeric forms, depending on the specific metal ion and ligand involved. []

A: 5-chlorothiazole-based metal complexes have shown promise in various fields. For instance, studies have investigated their antimicrobial (antibacterial and fungicidal) and pesticidal activities. [] This suggests that these complexes could be further explored for the development of new antimicrobial agents and pesticides.

A: While the provided research doesn't delve into specific interactions of 5-chlorothiazole itself with biological targets, there's evidence pointing to the biological relevance of its derivatives. The study mentioning "T4 Lysozyme L99A/M102H with 2-amino-5-chlorothiazole bound" suggests that a derivative of 5-chlorothiazole, 2-amino-5-chlorothiazole, can interact with a modified version of T4 lysozyme, a well-known enzyme with antibacterial properties. [] This highlights the potential of 5-chlorothiazole derivatives to interact with biologically relevant proteins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.